
N-Desethyl Acetildenafil
Vue d'ensemble
Description
N-Desethyl Acetildenafil is a chemical compound with the molecular formula C23H30N6O3 and a molecular weight of 438.52 g/mol It is a derivative of acetildenafil, which is known for its role as a phosphodiesterase inhibitor
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl Acetildenafil typically involves the desethylation of acetildenafil. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring that the compound meets the required standards for research and development purposes.
Analyse Des Réactions Chimiques
Metabolic Reactions
N-Desethyl Acetildenafil undergoes extensive hepatic metabolism, primarily through:
Phase I Metabolism
-
Oxidation : The piperazine ring is oxidized to form hydroxylated metabolites, detected via UPLC-MS/MS in rat plasma studies .
-
N-Dealkylation : Further removal of alkyl groups (e.g., methyl or propyl) generates secondary amines, as observed in analogous PDE-5i metabolites .
Phase II Metabolism
-
Glucuronidation : Conjugation with glucuronic acid enhances water solubility for renal excretion. This reaction is catalyzed by UDP-glucuronosyltransferases .
Metabolite Profile (Identified in Rat Plasma) :
Metabolite | m/z (Precursor → Product) | Retention Time (min) |
---|---|---|
Hydroxylated Derivative | 454.2 → 297.1 | 16.4 |
N-Desalkyl Product | 410.1 → 283.1 | 15.8 |
Glucuronide Conjugate | 630.3 → 454.2 | 17.2 |
Acid/Base Hydrolysis
Under strong acidic (pH < 2) or basic (pH > 10) conditions, the acetyl group hydrolyzes to yield a carboxylic acid derivative. This reaction is critical in pharmaceutical quality control .
Photodegradation
Exposure to UV light induces cleavage of the pyrazolopyrimidinone ring, producing fragments such as:
Degradation Products (LC-MS/MS Analysis) :
Condition | Major Fragments (m/z) | Proposed Structure |
---|---|---|
Acidic Hydrolysis | 297.1, 166.1, 70.1 | Carboxylic acid derivative |
UV Exposure | 283.1, 99.1, 56.0 | Ring-opened pyrimidinone |
Mass Spectrometry
-
ESI+ Mode : Precursor ion at m/z 439.2 ([M+H]⁺) fragments into diagnostic product ions (e.g., m/z 297.1, 166.1) .
-
Collision Energy : Optimized at 40–70 eV for maximal fragmentation efficiency .
Chromatographic Behavior
-
Retention Time : 15.29 min on a C18 column with 0.1% formic acid/acetonitrile gradient .
-
Co-elution Risks : Overlaps with N-Desethyl Vardenafil at temperatures >45°C, necessitating precise thermal control .
Stability and Reactivity in Formulations
Applications De Recherche Scientifique
N-Desethyl Acetildenafil has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of similar compounds.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic applications, particularly in the treatment of conditions related to phosphodiesterase inhibition.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
N-Desethyl Acetildenafil exerts its effects primarily through the inhibition of phosphodiesterase enzymes. This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn affects various physiological processes. The compound’s molecular targets include the phosphodiesterase enzymes, and its pathways involve the modulation of cGMP signaling.
Comparaison Avec Des Composés Similaires
Acetildenafil: The parent compound from which N-Desethyl Acetildenafil is derived.
Sildenafil: Another phosphodiesterase inhibitor with similar properties.
Vardenafil: A compound with a similar mechanism of action but different chemical structure.
Uniqueness: this compound is unique due to its specific desethylation, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Activité Biologique
N-Desethyl Acetildenafil is a significant metabolite of Acetildenafil, a compound primarily known for its role as a phosphodiesterase type 5 (PDE5) inhibitor, similar to its parent compound, Sildenafil. This article delves into the biological activity of this compound, highlighting its pharmacological properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the chemical formula C23H30N6O3. It is structurally related to Sildenafil and exhibits similar pharmacodynamic properties. The compound's structure contributes to its ability to inhibit PDE5 effectively, leading to increased levels of cyclic guanosine monophosphate (cGMP), which facilitates vasodilation.
Pharmacodynamics
This compound demonstrates a high affinity for the PDE5 enzyme, which is crucial for its biological activity. The compound exhibits sub-nanomolar potency at this target, indicating that it is a potent inhibitor of PDE5. In vitro studies have shown that this compound has a binding affinity comparable to that of Sildenafil and other related compounds.
Table 1: Comparative Potency of PDE5 Inhibitors
Compound | EC50 (pM) |
---|---|
This compound | 252 |
Sildenafil | 107 |
Fentanyl | 55.7 |
The primary mechanism through which this compound exerts its effects is by inhibiting the breakdown of cGMP in smooth muscle cells. This leads to prolonged vasodilation and increased blood flow to specific areas, such as the corpus cavernosum in erectile dysfunction treatments.
Analgesic Properties
Recent unpublished studies indicate that this compound may also possess analgesic properties. In animal models, it has been shown to increase pain threshold in tail-flick assays, suggesting potential applications in pain management. The analgesic effects were found to be more potent than morphine and comparable to fentanyl.
Table 2: Analgesic Potency Comparison
Compound | ED50 (μg/kg) |
---|---|
This compound | 40.1 |
Fentanyl | 55.7 |
Morphine | 11.3 |
Toxicological Profile
While the therapeutic potential of this compound is promising, its toxicological profile requires careful consideration. Studies have indicated that concentrations of this metabolite are often below the limit of quantification in biological samples, suggesting limited systemic exposure under typical conditions. However, further research is necessary to fully understand its safety profile and potential adverse effects.
Case Studies and Clinical Implications
- Case Study on Drug Interactions : In a clinical setting where this compound was administered alongside other medications affecting the CYP3A4 metabolic pathway, significant alterations in pharmacokinetics were observed. This highlights the importance of monitoring drug interactions when prescribing PDE5 inhibitors.
- Post-Mortem Analysis : Toxicological evaluations have identified this compound as a prevalent metabolite in post-mortem samples from individuals who had ingested Acetildenafil. This underscores the need for further investigation into its role in both therapeutic and adverse outcomes.
Propriétés
IUPAC Name |
5-[2-ethoxy-5-(2-piperazin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-4-6-17-20-21(28(3)27-17)23(31)26-22(25-20)16-13-15(7-8-19(16)32-5-2)18(30)14-29-11-9-24-10-12-29/h7-8,13,24H,4-6,9-12,14H2,1-3H3,(H,25,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOQBTNHLQVMQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCNCC4)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611626 | |
Record name | 5-{2-Ethoxy-5-[(piperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147676-55-9 | |
Record name | N-Desethyl acetildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-{2-Ethoxy-5-[(piperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESETHYL ACETILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3W510HP37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.